2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

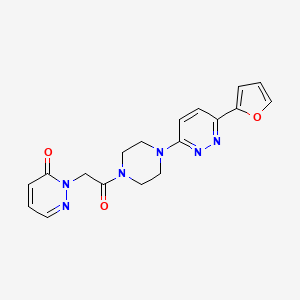

The compound 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a bis-pyridazinone derivative featuring a central piperazine ring linked via a 2-oxoethyl group to two pyridazinone moieties. One pyridazinone unit is substituted with a furan-2-yl group at the 6-position, while the other pyridazinone remains unsubstituted except for the linker.

Synthesis of such compounds typically involves alkylation of pyridazin-3(2H)-one precursors with appropriate halides, as demonstrated in analogous preparations . The furan substituent introduces polarity and π-electron density, which may influence binding interactions or solubility compared to related aryl-substituted analogs.

Properties

IUPAC Name |

2-[2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c25-17-4-1-7-19-24(17)13-18(26)23-10-8-22(9-11-23)16-6-5-14(20-21-16)15-3-2-12-27-15/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZWMBMUFSHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. The process may include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Construction of the pyridazine ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable compounds.

Attachment of the piperazine moiety: This can be done via nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.

Final assembly: The final step involves linking the furan and pyridazine rings through a suitable linker, often using coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.

Scientific Research Applications

2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and inflammation.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis, thereby reducing collagen production and deposition.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader family of pyridazinone-piperazine hybrids. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Substituent Comparisons

Key Observations:

Morpholin-4-yl () provides a polar, water-solubilizing moiety, likely improving aqueous solubility relative to the furan or chloroaryl analogs .

Impact of Halogenation: Chlorophenyl substituents () increase lipophilicity, which may enhance membrane penetration but reduce solubility .

4-(Pyridazin-3-yl) in the target compound creates a conjugated system, possibly enhancing rigidity and binding specificity.

Biological Activity

The compound 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a complex organic structure that integrates multiple pharmacologically relevant motifs, including furan, pyridazine, and piperazine units. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and findings from recent research studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 342.41 g/mol. The structure comprises distinct functional groups that contribute to its biological properties.

| Feature | Description |

|---|---|

| Furan Ring | Known for its ability to participate in various chemical reactions. |

| Pyridazine Moiety | Imparts potential biological activity through interactions with biological targets. |

| Piperazine Unit | Enhances solubility and bioavailability. |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

Research Findings

Recent studies have investigated the biological activities of similar compounds featuring the furan and pyridazine moieties. Notably:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .

- Antitumor Potential : Research indicates that derivatives containing furan and pyridazine rings exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

- Neuroprotective Effects : Some studies have suggested that these compounds may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

A few notable case studies related to the biological activity of similar compounds include:

- Study on COX Inhibition : A series of pyridazine derivatives were tested for their ability to inhibit COX-I and COX-II enzymes. One derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of furan-containing compounds on human cancer cell lines, revealing significant inhibition at low micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.